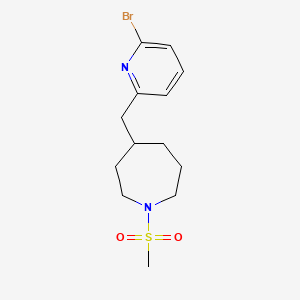
5-ブロモ-2-(トリフルオロメチル)イソニコチノニトリル
概要
説明
5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a chemical compound with the empirical formula C7H2BrF3N2 . It is a solid substance that is stored at ambient temperature .
Synthesis Analysis
The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane and water at 85℃ for 6 hours . Another synthesis method involves a reaction with potassium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane and water at 100℃ for 16 hours .Molecular Structure Analysis
The InChI code for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile is 1S/C7H2BrF3N2/c8-5-3-13-6 (7 (9,10)11)1-4 (5)2-12/h1,3H . The molecular weight of the compound is 251.01 .Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a solid substance that is stored at ambient temperature . The compound has a molecular weight of 251.01 . The InChI code for the compound is 1S/C7H2BrF3N2/c8-5-3-13-6 (7 (9,10)11)1-4 (5)2-12/h1,3H .科学的研究の応用
医薬品研究
5-ブロモ-2-(トリフルオロメチル)イソニコチノニトリル: は、様々な薬理活性分子の構成ブロックとしての可能性から、医薬品研究において貴重な化合物です。 その構造は、抗腫瘍および抗炎症作用を示す化合物に組み込むことができます 。トリフルオロメチル基の存在は、医薬品の代謝安定性を高めることができるため、この化合物は新しい医薬品の開発に大きく貢献しています。
材料科学
材料科学において、この化合物のユニークな特性は、特定の特性を持つ新しい材料を開発するために探求されています。 これは、高度なポリマーやコーティングを合成するための前駆体として役立ち、さまざまな産業用途向けに、より耐久性と耐性のある材料を製造する際に応用できる可能性があります.
化学合成
5-ブロモ-2-(トリフルオロメチル)イソニコチノニトリル: は、中間体として化学合成において重要な役割を果たします。 これは、パラジウム触媒によるクロスカップリング反応などのさまざまな反応を通じて、複雑な有機分子の調製に使用されます 。これらの合成経路は、ファインケミカルや医薬品原薬の製造において不可欠です。
分析化学
この化合物は、分析標準や試薬の開発のために分析化学で利用されます。 その明確に定義された構造と特性により、クロマトグラフィーや質量分析における基準化合物として使用でき、物質の正確な同定と定量に役立ちます .
生化学
生化学において、5-ブロモ-2-(トリフルオロメチル)イソニコチノニトリルは、生物系との相互作用について調査されています。 これは、酵素阻害、受容体結合、その他の生化学的経路を研究するために使用でき、疾患メカニズムの理解を深め、治療標的を発見することにつながる可能性があります .
環境科学
フッ素化有機化合物の環境影響は、ますます研究されている分野です。 5-ブロモ-2-(トリフルオロメチル)イソニコチノニトリルは、その環境運命、生分解性、生態系への潜在的な影響について研究することができます。 この分野の研究は、より安全で持続可能な化学慣行の開発に貢献しています .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
The primary targets of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be between 1.74 and 3.89 , which may impact its distribution and bioavailability.
Result of Action
Given the lack of specific target information, it is difficult to predict the exact outcomes of its action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Specific details about how these factors influence the action of 5-bromo-2-(trifluoromethyl)isonicotinonitrile are currently unknown .
生化学分析
Biochemical Properties
5-Bromo-2-(trifluoromethyl)isonicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions . Additionally, it can bind to specific proteins, altering their function and activity.
Cellular Effects
The effects of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses . Furthermore, it can alter gene expression by interacting with transcription factors, thereby affecting the transcription of specific genes. These changes can lead to variations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(trifluoromethyl)isonicotinonitrile exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in decreased metabolic activity and altered biochemical pathways. Additionally, 5-Bromo-2-(trifluoromethyl)isonicotinonitrile can affect gene expression by binding to transcription factors, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile can change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5-Bromo-2-(trifluoromethyl)isonicotinonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting metabolic flux and metabolite levels . The compound can alter the activity of these enzymes, leading to changes in the metabolism of other compounds. This interaction can result in altered levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-(trifluoromethyl)isonicotinonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound may be actively transported into cells or passively diffuse across cell membranes. Once inside the cell, it can bind to specific proteins, influencing its distribution within cellular compartments.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and metabolism. The localization of the compound within the cell can influence its biochemical activity and overall cellular effects.
特性
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQKEABZCTRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719900 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070892-04-4 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-(TRIFLUOROMETHYL)ISONICOTINONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)
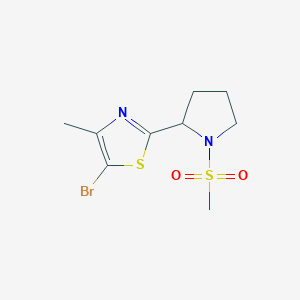
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)
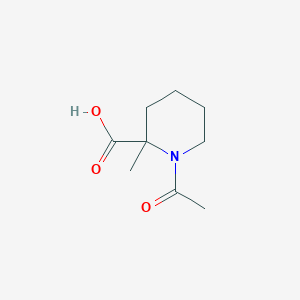
![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)

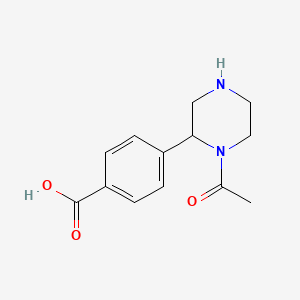

![6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1399225.png)
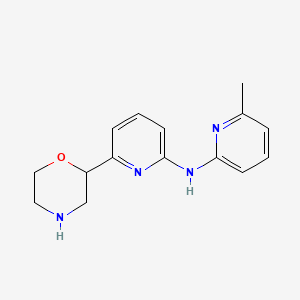
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399228.png)


